(2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

Lipophilicity Physicochemical profiling ADME prediction

Researchers often face inconsistent purity and limited SAR data when sourcing kinase-focused probe compounds. This product directly addresses that gap as a verified ≥90% pure (LCMS/400MHz NMR) heterocyclic small molecule (C20H19N3O2, MW 333.15) built on a quinoline-pyrrolidine scaffold. Its 2-methylpyridin-3-yl substituent provides a unique H-bond acceptor topology and lipophilic bulk (XlogP 3.2) distinct from thiazole or benzodioxole analogs, while zero HBD and moderate TPSA (55.3 Ų) predict favorable passive permeability. Available in 2 μmol-30 mg aliquots, it enables systematic SAR exploration of the methanone substituent's impact on target engagement and cellular potency.

Molecular Formula C20H19N3O2
Molecular Weight 333.391
CAS No. 1903347-43-2
Cat. No. B2395422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
CAS1903347-43-2
Molecular FormulaC20H19N3O2
Molecular Weight333.391
Structural Identifiers
SMILESCC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C20H19N3O2/c1-14-17(6-4-11-21-14)20(24)23-12-10-16(13-23)25-19-9-8-15-5-2-3-7-18(15)22-19/h2-9,11,16H,10,12-13H2,1H3
InChIKeySVZSHUHHRMPQFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone: Structural and Physicochemical Baseline


The compound (2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 1903347-43-2) is a heterocyclic small molecule (C20H19N3O2, exact mass 333.1477 g/mol) composed of a 2-methylpyridine-3-carbonyl fragment linked to a 3-(quinolin-2-yloxy)pyrrolidine moiety via a methanone bridge . Its calculated physicochemical profile includes an XlogP of 3.2, topological polar surface area (TPSA) of 55.3 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds, indicating moderate lipophilicity and conformational flexibility . The compound is commercially supplied by Life Chemicals at ≥90% purity (LCMS/400MHz NMR-verified) as a member of screening libraries targeting kinase inhibition and receptor modulation programs [1].

1
Kinase screening library fit — quinoline-pyrrolidine scaffold for kinase-targeted HTS and receptor modulation programs
2
Zero HBD, moderate TPSA — supports permeability profiling research and lead-like property optimization
3
LCMS/NMR-verified procurement — supplier QC documentation supports screening-ready identity confirmation

Generic Substitution Challenges for (2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone


Compounds sharing the 3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone core cannot be casually interchanged because the variable aryl/heteroaryl substituent on the methanone carbonyl—in this case the 2-methylpyridin-3-yl group—governs critical molecular recognition features including hydrogen-bond acceptor topology, π-stacking geometry, and lipophilic bulk . In the PIM-1 kinase inhibitor series of pyridine-quinoline hybrids, even minor alterations to the heterocyclic appendage produced marked differences in IC50 values (spanning >10-fold) against cancer cell lines, demonstrating that the identity of the heteroaryl group is a principal driver of target engagement and cellular potency [1]. The target compound’s 2-methylpyridin-3-yl fragment provides a unique combination of a sterically accessible pyridine nitrogen (position-3 carbonyl adjacency) and a lipophilic methyl group at position-2 that simultaneously increases LogP (+~0.4 units vs. the unsubstituted pyridin-2-yl analog) and restricts rotational conformations, properties that are not replicated by thiazole, benzodioxole, or quinoxaline replacements .

Target Feature
Substitution Mismatch Risk
2-Methylpyridin-3-yl substituentUnique steric and electronic profile at methanone carbonyl
Thiazole, benzodioxole, or quinoxaline replacements may alter target engagement — >10-fold IC50 variation reported in PIM-1 kinase series
Quinoline core (1 heterocyclic N)Electron-rich C-2 oxy-linker with defined π-stacking geometry
Quinoxaline core (2 N) increases HBA count and polarity — binding mode at kinase ATP pockets may shift
Zero hydrogen bond donorsSupports passive diffusion profile; no HBD-mediated efflux recognition
Amide/sulfonamide analogs introduce one or more HBD — permeability profile may differ; zero-HBD advantage not maintained

Quantitative Differentiators for (2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone


Lipophilicity Advantage vs. Unsubstituted Pyridin-2-yl Analog

The target compound possesses a calculated XlogP of 3.2, as reported by Chem960 . In comparison, the unsubstituted pyridin-2-yl analog (CAS 2034328-26-0, C19H17N3O2, MW 319.36) lacks the methyl substituent and is estimated to have an XlogP of approximately 2.8 based on the loss of one methylene unit. This +0.4 log unit difference represents a ~2.5-fold increase in octanol-water partition coefficient, which can significantly influence membrane permeability and non-specific protein binding [1].

Lipophilicity vs. Pyridin-2-yl Analog
Class-level
Target XlogP 3.2 vs. pyridin-2-yl analog ~2.8
ΔXlogP ≈ +0.4 (~2.5× higher partition)
Supports lipophilicity-dependent assay profiling
Calculated XlogP; fragment-based comparator estimation
Lipophilicity Physicochemical profiling ADME prediction

Absence of Hydrogen Bond Donors vs. HBD-Containing Analogs

The target compound has zero hydrogen bond donors (HBD = 0), as confirmed by Chem960 computed properties . In contrast, several close analogs in the same 3-(quinolin-2-yloxy)pyrrolidine methanone series that incorporate amide or sulfonamide functionalities (e.g., N-(4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide, CAS 2034300-73-5) possess one or more HBDs, which can reduce passive membrane permeability. The absence of HBDs in the target compound, combined with 4 hydrogen bond acceptors (HBA = 4) and a moderate TPSA of 55.3 Ų, supports a favorable permeability profile according to Lipinski's and Veber's rules [1].

HBD Count vs. Amide Analogs
Class-level
Target HBD = 0 vs. sulfonamide/amide analogs HBD ≥ 1
ΔHBD = −1 (minimum); HBA = 4, TPSA 55.3 Ų
May support permeability research context
Calculated properties; no experimental logD available
Hydrogen bonding Drug-likeness Permeability

Molecular Weight Advantage Over Benzodioxole Analog

The target compound has an exact mass of 333.15 g/mol . The benzodioxole analog (Benzo[d][1,3]dioxol-5-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone, CAS 1903046-41-2, C21H18N2O4) has a molecular weight of 362.39 g/mol, representing a +29.24 Da increase [1]. This difference places the target compound closer to the 'lead-like' chemical space (MW ≤ 350) recommended for fragment-based drug discovery and early hit-to-lead optimization, where lower molecular weight correlates with higher ligand efficiency and greater scope for subsequent property optimization [2].

MW vs. Benzodioxole Analog
Context-dependent
333.15 g/mol
ΔMW = −29.24 g/mol vs. benzodioxole analog (362.39)
Supports lead-like property optimization studies
Vendor-reported comparator MW; ≤350 lead-like threshold
Molecular weight optimization Lead-likeness Fragment efficiency

Quinoline vs. Quinoxaline Scaffold

The target compound contains a quinolin-2-yloxy group (a fused benzo-pyridine with one nitrogen at position 1), while its closest scaffold-hop analog contains a quinoxalin-2-yloxy group (2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline, CAS 2097916-70-4, a fused benzo-pyrazine with two nitrogens at positions 1 and 4). This substitution alters the π-electron density distribution and hydrogen-bond acceptor geometry . In kinase inhibitor design, quinoline-to-quinoxaline scaffold hops have been shown to modulate selectivity profiles; for example, in PI3K/mTOR inhibitor series, the quinoline scaffold provided different selectivity windows compared to quinoxaline equivalents [1]. While no direct IC50 comparison between these two compounds is publicly available, the physicochemical difference is quantifiable: the quinoxaline analog has MW 334.38 and contains an additional nitrogen, which increases HBA count and polarity [2].

Quinoline vs. Quinoxaline Core
Class-level
Quinoline (1 N); HBA = 4 vs. quinoxaline (2 N); HBA = 5; MW 334.38
ΔHBA = −1; core π-density and geometry differ
Supports kinase SAR interpretation context
No direct IC50 comparison published for these compounds
Scaffold hopping Kinase inhibition Bioisosteric replacement

Vendor-Verified Purity with LCMS/NMR Confirmation

The target compound is available from Life Chemicals (catalog F6476-3836) at ≥90% purity, verified by LCMS and/or 400 MHz NMR according to the supplier’s published quality control standards . Quantified unit pricing is documented: $57.00 for a 2 μmol aliquot and $63.00 for a 5 μmol aliquot (as of July 2023) [1]. In the absence of published biological IC50 data, the assured purity level is a critical selection criterion, because impure samples can generate false negatives in biochemical screens. The pricing structure enables cost-effective procurement for initial single-point screening before committing to larger-scale re-supply.

Vendor QC Verification
Data to verify
≥90% purity
LCMS + 400 MHz NMR confirmed; Life Chemicals F6476-3836
Supports screening procurement confidence
Supplier QC documentation; independent verification advised
Compound quality control Procurement Screening library sourcing

Research and Industrial Application Scenarios for (2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone


Kinase-Targeted High-Throughput Screening (HTS) Libraries

With a quinoline-pyrrolidine scaffold structurally related to known PIM-1 kinase inhibitors , the target compound is suitable for inclusion in kinase-focused screening decks. Its moderate XlogP (3.2) and TPSA (55.3 Ų) fall within parameters associated with kinase inhibitor drug-likeness, and its zero HBD count minimizes efflux transporter recognition. The compound's verified ≥90% purity via LCMS/NMR ensures assay-ready quality at the screening stage.

Fragment-Based Lead Discovery (FBLD) and Hit-to-Lead Expansion

At MW 333.15 g/mol, the compound resides at the upper boundary of fragment space but is well within the 'lead-like' range (MW ≤ 350) . Its 2-methylpyridin-3-yl substituent provides a defined vector for structure-guided optimization, and the three rotatable bonds allow conformational sampling without excessive entropic penalty. The commercially available 2 μmol and 5 μmol aliquots from Life Chemicals are appropriately sized for initial fragment soaking or biochemical confirmation experiments.

Structure-Activity Relationship (SAR) Studies on Heteroaryl Methanone Bioisosteres

The compound serves as a key member of a congeneric series where the variable aryl group (2-methylpyridin-3-yl vs. pyridin-2-yl, thiazol-4-yl, benzodioxol-5-yl, quinoxalin-2-yl) modulates lipophilicity, hydrogen bonding, and target engagement . Procurement of this compound enables systematic SAR exploration of the methanone substituent's impact on biochemical potency and selectivity, using the quantitative physicochemical data (XlogP, TPSA, MW differences) established in Section 3 as baselines for property-driven optimization.

Cellular Permeability Profiling and ADME Early Assessment

The compound's zero hydrogen bond donor count, moderate TPSA (55.3 Ų), and calculated XlogP of 3.2 predict favorable passive membrane permeability according to Veber's rules . This makes it a suitable candidate for inclusion in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability screens alongside its nearest analogs, enabling direct experimental comparison of how the 2-methylpyridin-3-yl substitution affects cellular uptake relative to the unsubstituted pyridin-2-yl and more polar benzodioxole variants.

Application
Selection Property
Validation Focus
Kinase-targeted HTS library research
Quinoline-pyrrolidine scaffold profile
Kinase panel screening endpoints
Fragment-based lead discovery
Lead-like MW range and zero HBD
Fragment efficiency metric review
Heteroaryl methanone SAR studies
2-Methylpyridin-3-yl substitution vector
Property-driven SAR profiling
Cellular permeability profiling
Zero HBD / moderate TPSA profile
Membrane permeability assay endpoints
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